molecular formula C12H14N2O3 B5978899 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one

カタログ番号 B5978899
分子量: 234.25 g/mol
InChIキー: ZXCKNICQMNPGDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications in various diseases.

作用機序

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 increases the intracellular levels of cAMP and cGMP, which in turn leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in various cellular processes such as inflammation, smooth muscle relaxation, and immune cell function.
Biochemical and Physiological Effects:
3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the activation of immune cells such as T cells, B cells, and macrophages. In addition, 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has bronchodilatory effects by relaxing smooth muscle cells in the airways, which can improve airflow in patients with asthma and COPD.

実験室実験の利点と制限

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has several advantages for lab experiments, including its high selectivity for PDE4 and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in water and its potential for off-target effects at high concentrations.

将来の方向性

There are several future directions for the research on 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724. One potential area of investigation is its use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in combination with other drugs for the treatment of inflammatory diseases such as IBD. Additionally, further studies are needed to investigate the long-term safety and efficacy of 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 in humans.

合成法

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 can be synthesized through a multistep process starting from 2-amino-5-methoxybenzoic acid. The first step involves the protection of the amino group with tert-butoxycarbonyl (BOC) to yield BOC-2-amino-5-methoxybenzoic acid. The BOC group is then removed by treatment with trifluoroacetic acid (TFA) to obtain 2-amino-5-methoxybenzoic acid. The next step involves the reaction of 2-amino-5-methoxybenzoic acid with isopropyl chloroformate to yield the corresponding isopropyl ester. This ester is then reacted with 2-amino-4,5-dimethoxybenzonitrile in the presence of sodium hydride to yield the desired product, 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724.

科学的研究の応用

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. In addition, 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has been investigated for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

特性

IUPAC Name

3-(1-hydroxypropan-2-yl)-5-methoxyquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(6-15)14-7-13-9-4-3-5-10(17-2)11(9)12(14)16/h3-5,7-8,15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCKNICQMNPGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=NC2=C(C1=O)C(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。